4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQVCKBMMIHYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276546 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-03-0 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Halogenation and Fluorination of Picoline Derivatives
One industrially relevant approach involves starting from methyl-substituted pyridines (picolines) and performing stepwise vapor-phase chlorination followed by fluorination to introduce trifluoromethyl and fluoro substituents on the pyridine ring. This method can yield various trifluoromethylpyridine derivatives, including fluorinated and chlorinated intermediates, by controlling reaction conditions such as temperature and molar ratios of chlorine and fluorine gases.
For example, 3-picoline can be converted to trifluoromethylpyridines via chlorination/fluorination in a catalyst fluidized-bed reactor, followed by nuclear chlorination to produce chloro(trifluoromethyl)pyridines, which can be further fluorinated.
The reaction temperature and catalyst choice (e.g., iron fluoride) are critical for optimizing yields and selectivity toward specific substitution patterns.
Although this method is more commonly applied to 2- and 3-substituted trifluoromethylpyridines, similar principles can be adapted for 4-substituted derivatives with appropriate modifications.
| Substrate | Reaction Temp. (°C) | Major Products (Peak Area %) |
|---|---|---|
| 3-Picoline | 335 (CFB) / 320 (Empty) | TF (86.4%), CTF (6.6%), DCTF (0.0%) |
| 4-Picoline | 380 (CFB) / 380 (Empty) | TF (7.4%), CTF (64.1%), DCTF (19.1%) |
Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine
Cyclocondensation Using Trifluoromethyl-Containing Building Blocks
Another synthetic route involves constructing the pyridine ring from trifluoromethyl-containing precursors via cyclocondensation reactions. Common building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate.
This approach allows the introduction of the trifluoromethyl group early in the synthesis and facilitates subsequent functionalization at desired positions.
For example, cyclization of 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester with ammonia in methanol or ethanol solvent produces 2-hydroxy-4-trifluoromethylpyridine, a close analog to the target compound. This method features mild reaction conditions and convenient post-reaction treatment, making it suitable for industrial scale-up.
Gold(I)-Catalyzed Cyclization for Hydroxypicolinonitriles
A unique laboratory-scale method for synthesizing 3-hydroxy-4-substituted picolinonitriles involves gold(I)-catalyzed cyclization of alkynyl precursors under mild conditions.
The procedure includes reacting N-phenylbenzaldimine with 4-propargylaminoisoxazole in 1,2-dichloroethane at 60°C, followed by treatment with methanol and potassium carbonate to yield 4-substituted 3-hydroxypicolinonitriles.
While this method is more suited for research and small-scale synthesis, it demonstrates the potential for selective hydroxylation and substitution on the pyridine ring.
Synthesis via Vinyl Ethers and Trifluoroacetylation
A patented method describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a key intermediate, by reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one, which can be further transformed into the target pyridine derivative.
- This approach emphasizes stable intermediates and relatively mild conditions, aiming for high yields suitable for scale-up.
Comparative Data Summary
Research Findings and Notes
The trifluoromethyl group strongly influences the electronic environment of the pyridine ring, enhancing reactivity at adjacent positions and facilitating selective halogenation and hydroxylation.
Vapor-phase methods allow control over substitution patterns by adjusting chlorine gas ratios and reaction temperatures, but require careful management of by-products and catalyst phases.
Cyclocondensation methods provide a more straightforward synthetic route to hydroxy-trifluoromethylpyridines with fewer purification challenges, which is advantageous for industrial applications.
Spectroscopic characterization (NMR, IR) confirms the presence of functional groups and substitution patterns, essential for verifying synthetic success.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aminopyridines, tetramethylbiphenyls, and other fluorinated derivatives .
Scientific Research Applications
Chemical Properties and Structure
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine features a pyridine ring substituted with hydroxyl and trifluoromethyl groups. The presence of fluorine enhances its chemical stability and biological activity, making it a valuable compound for various applications. Its molecular formula is CHFNO.
Agrochemical Applications
The compound has been identified as a potential candidate for the development of pesticides and herbicides . Its structural characteristics allow it to interact effectively with biological targets, which is essential in crop protection.
Key Agrochemical Uses
- Pesticide Development : The compound's efficacy in pest control has been noted, particularly in the synthesis of derivatives that outperform traditional compounds in terms of biological activity.
- Crop Protection : It serves as a building block for several agrochemicals designed to protect crops from pests and diseases. For instance, derivatives like fluazinam, which is known for its potent fungicidal properties, utilize components derived from this compound .
| Compound Name | Application | Biological Activity |
|---|---|---|
| Fluazinam | Fungicide | High efficacy against fungal pathogens |
| Pyridalyl | Insecticide | Superior pest control compared to traditional insecticides |
Pharmaceutical Applications
This compound exhibits significant potential in the pharmaceutical sector . Its derivatives are being explored for their roles in drug development, particularly as antiviral and antitumor agents.
Pharmaceutical Uses
- Drug Development : Compounds containing the trifluoromethylpyridine moiety are increasingly recognized for their biological activities, with many currently undergoing clinical trials. Approximately 20% of pharmaceutical compounds contain fluorine, highlighting the importance of fluorinated structures in medicinal chemistry .
- Biological Activity : The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.
| Compound Name | Target Disease | Status |
|---|---|---|
| Antiviral Agents | Viral Infections | Clinical Trials |
| Antitumor Agents | Various Cancers | Under Development |
Coordination Chemistry
The compound also shows promise as a ligand in coordination chemistry due to its ability to form strong hydrogen bonds and π-stacking interactions with proteins and nucleic acids. This property is leveraged in drug design and the development of new therapeutic agents.
Case Study 1: Fluazinam Synthesis
Fluazinam is synthesized using this compound as a precursor. The synthesis involves several steps, including chlorination and fluorination processes that enhance its fungicidal properties.
Case Study 2: Antiviral Development
Recent studies have focused on developing antiviral compounds based on this pyridine derivative. Preliminary results indicate improved efficacy against viral pathogens compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Positional Isomers: 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
Key Compound :
Comparison :
| Property | 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine | 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine |
|---|---|---|
| Molecular Formula | C₆H₃F₄NO | C₆H₃F₄NO |
| Molecular Weight (g/mol) | 181.09 | 181.09 |
| Fluorine Position | Position 4 | Position 6 |
| CAS Number | 1227595-03-0 | 1227573-49-0 |
Implications :
- The positional isomerism may influence electronic distribution, solubility, and intermolecular interactions.
Trifluoromethyl Pyridines with Heterocyclic Moieties
Key Compounds :
Comparison :
Implications :
- The addition of a 1,3,4-oxadiazole moiety increases molecular complexity and lipophilicity, enhancing insecticidal activity. However, the target compound’s hydroxyl group may confer higher polarity, limiting its utility in agrochemical applications compared to these derivatives.
Pyridine Derivatives with Carboxylic Acid Groups
Key Compound :
Comparison :
Implications :
- The carboxylic acid group in the analog improves water solubility, making it more suitable for pharmaceutical formulations. In contrast, the trifluoromethyl group in the target compound enhances metabolic stability but may reduce solubility.
Trifluoromethyl Pyridines in Enzyme Inhibition
Key Compounds :
- MurA enzyme inhibitors () include pyridine-3-amine and pyridine-4-amine derivatives with -CF₃ groups. Studies indicate that the position of the trifluoromethyl group (3- vs.
Implications :
- Unlike MurA inhibitors, where substituent positions are less critical, the hydroxyl and fluorine groups in this compound may play a more significant role in target binding due to hydrogen-bond donor/acceptor capabilities.
Data Tables for Quick Reference
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₃F₄NO | 181.09 | 1227595-03-0 | -OH, -F, -CF₃ |
| 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine | C₆H₃F₄NO | 181.09 | 1227573-49-0 | -OH, -F, -CF₃ |
| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C₁₂H₈FNO₃ | 233.20 | 1267011-08-4 | -OH, -COOH, -F |
Biological Activity
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with hydroxyl and trifluoromethyl groups. The incorporation of fluorine not only enhances the compound's metabolic stability and bioavailability but also significantly impacts its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of both hydroxyl (-OH) and trifluoromethyl (-CF) groups contributes to its distinctive reactivity and interaction with biological systems.
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 201.11 g/mol |
| Solubility | Soluble in polar solvents |
| Functional Groups | Hydroxyl, trifluoromethyl, and fluorine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antimicrobial properties and potential applications in drug development.
Antimicrobial Properties
Studies have shown that fluorinated compounds often possess enhanced antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various microbial strains .
The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. These interactions facilitate binding to proteins and nucleic acids, which can be leveraged in drug design.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results as a potential inhibitor of DYRK1A, a kinase implicated in various diseases .
- Analgesic Effects : In vivo studies indicated that derivatives of this compound could exhibit analgesic properties by acting as antagonists at TRPV1 receptors, which are involved in pain perception .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine | Hydroxy and trifluoromethyl groups | Moderate antimicrobial activity |
| 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine | Hydroxy at position 2, trifluoromethyl at position 6 | Potentially different pharmacokinetic properties |
| 5-Trifluoromethylpyridin-2-ol | Trifluoromethyl group at position 5 | Different reactivity patterns |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine in high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic fluorination or halogen exchange reactions. Metal-free conditions using β-CF₃ aryl ketones as precursors under mild temperatures (e.g., 60–80°C) yield fluorinated pyridines with high regioselectivity . For example:
- Step 1 : React β-CF₃ ketones with ammonium acetate in acetic acid to form pyrimidine intermediates.
- Step 2 : Fluorinate using Selectfluor® or similar agents in polar aprotic solvents (e.g., DMF), achieving yields >85% .
- Key Data :
| Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 12 | 89 | 98.5 |
| 18 | 92 | 99.0 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and hydrogen bonding. Key spectral markers:
- ¹H NMR : Hydroxy proton at δ 10.2–11.5 ppm (broad singlet) .
- ¹⁹F NMR : Trifluoromethyl group at δ -62 to -65 ppm (quartet) .
- HRMS : Exact mass calculated for C₆H₄F₄NO (M+H⁺): 214.0123; observed: 214.0125 .
Pair with FT-IR to detect O–H stretching (3200–3600 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
Q. How does the presence of fluorine and trifluoromethyl groups influence the compound’s stability?
- Methodological Answer : The electron-withdrawing CF₃ group enhances thermal stability but increases susceptibility to hydrolysis. Stability protocols:
- Storage : Under inert gas (N₂/Ar) at -20°C in amber glass vials .
- Degradation Tests : Monitor via HPLC under accelerated conditions (40°C/75% RH). Shelf life exceeds 12 months when stored properly .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of fluorinated pyridine derivatives?
Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : Directing groups (e.g., -OH) guide substitution to the para position. Example:
Q. How do computational methods aid in predicting reactivity and tautomeric equilibria?
- Methodological Answer : DFT Calculations (B3LYP/6-311+G(d,p)) model tautomerization between keto-enol forms. Key findings:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enol tautomer by 5–8 kcal/mol .
- Transition States : Identify energy barriers (~15 kcal/mol) for proton transfer using QM/MM simulations .
- Data Table :
| Tautomer | Energy (kcal/mol) | Dominant Form in H₂O |
|---|---|---|
| Keto | 0.0 | 40% |
| Enol | -3.2 | 60% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
